Dimethyl piperidine-2,3-dicarboxylate Dimethyl piperidine-2,3-dicarboxylate
Brand Name: Vulcanchem
CAS No.: 23580-75-8
VCID: VC2453173
InChI: InChI=1S/C9H15NO4/c1-13-8(11)6-4-3-5-10-7(6)9(12)14-2/h6-7,10H,3-5H2,1-2H3
SMILES: COC(=O)C1CCCNC1C(=O)OC
Molecular Formula: C9H15NO4
Molecular Weight: 201.22 g/mol

Dimethyl piperidine-2,3-dicarboxylate

CAS No.: 23580-75-8

Cat. No.: VC2453173

Molecular Formula: C9H15NO4

Molecular Weight: 201.22 g/mol

* For research use only. Not for human or veterinary use.

Dimethyl piperidine-2,3-dicarboxylate - 23580-75-8

Specification

CAS No. 23580-75-8
Molecular Formula C9H15NO4
Molecular Weight 201.22 g/mol
IUPAC Name dimethyl piperidine-2,3-dicarboxylate
Standard InChI InChI=1S/C9H15NO4/c1-13-8(11)6-4-3-5-10-7(6)9(12)14-2/h6-7,10H,3-5H2,1-2H3
Standard InChI Key PSWDQUVZEXSBST-UHFFFAOYSA-N
SMILES COC(=O)C1CCCNC1C(=O)OC
Canonical SMILES COC(=O)C1CCCNC1C(=O)OC

Introduction

Chemical Properties and Structure

Dimethyl piperidine-2,3-dicarboxylate is a heterocyclic compound featuring a piperidine ring with two methyl ester groups at positions 2 and 3. Its basic properties are summarized in Table 1.

Basic Chemical Information

The compound is characterized by a molecular formula of C9H15NO4 and a molecular weight of 201.22 g/mol . It is registered with the Chemical Abstracts Service (CAS) under the number 23580-75-8 . The structure comprises a six-membered heterocyclic amine (piperidine) with two ester functional groups at the 2 and 3 positions of the ring.

Physical Properties

Table 1: Physical and Chemical Properties of Dimethyl Piperidine-2,3-Dicarboxylate

PropertyValueSource
Molecular FormulaC9H15NO4
Molecular Weight201.22 g/mol
CAS Number23580-75-8
Boiling Point283.0±40.0 °C (Predicted)
Density1.132±0.06 g/cm³ (Predicted)
AppearanceNot specified in sources-
Storage RecommendationUnder inert gas
Room Temperature StabilityStable

Structural Characteristics

The compound contains a saturated heterocyclic piperidine core with a nitrogen atom in the ring. The two ester groups at positions 2 and 3 create chirality centers, resulting in different possible stereoisomers. The spatial arrangement of these ester groups determines the compound's stereochemistry, with the cis and trans forms having distinct chemical and biological properties. The cis form, where both ester groups are on the same side of the piperidine ring, is particularly important for specific pharmaceutical applications .

Synthesis Methods

Traditional Chemical Synthesis

Traditional methods for synthesizing dimethyl piperidine-2,3-dicarboxylate typically involve the esterification of piperidine-2,3-dicarboxylic acid. This approach, while straightforward, often produces racemic mixtures that require additional separation steps when stereochemically pure compounds are needed for pharmaceutical applications.

Enzymatic Resolution

Enzymatic resolution has emerged as a critical method for obtaining enantiomerically pure forms of dimethyl piperidine-2,3-dicarboxylate. This approach leverages the stereoselective properties of enzymes to separate racemic mixtures into their constituent enantiomers.

Candida antarctica Lipase B (CALB) Catalyzed Resolution

CALB has proven particularly effective for the resolution of cis-(±)-dimethyl 1-acetylpiperidine-2,3-dicarboxylate, a closely related derivative . The enzyme selectively hydrolyzes one enantiomer of the racemic mixture, allowing for separation of the desired enantiomer. The reaction conditions for this enzymatic resolution have been well-characterized:

Table 2: Optimal Conditions for CALB-Catalyzed Resolution of cis-(±)-Dimethyl 1-Acetylpiperidine-2,3-Dicarboxylate

ParameterOptimal ValueSource
Temperature45-50°C
pH7.5
Substrate Loading8% (w/w)
Substrate-to-Enzyme Ratio2:1 (w/w)
Reaction Time16 hours
Buffer0.01 M sodium phosphate
Vmax,obsd0.061 ± 0.008 M/h/g
Km,obsd0.2 ± 0.045 M
Enantioselectivity (E value)80 at 45°C, pH 7.5

In this process, the lipase hydrolyzes the (2R,3S)-enantiomer with high regio- and stereo-selectivity, producing (2R,3S)-1-acetyl-(2-methoxycarbonyl)piperidine-3-carboxylic acid while leaving the (2S,3R)-enantiomer unchanged . This allows for easy separation of the two enantiomers through organic phase extraction.

Recent Advancements in Enzymatic Resolution

Recent research has focused on enhancing the catalytic activity of CALB for more efficient resolution of dimethyl piperidine-2,3-dicarboxylate derivatives. A semi-rational engineering approach has been employed to tailor CALB specifically for enzymatic resolution of cis-(±)-dimethyl 1-acetylpiperidine-2,3-dicarboxylate .

The combinatorial active-site saturation test identified two key residue sites (189 and 190) that significantly influence the enzyme's hydrolytic activity. The most effective variant, mut-I189K, demonstrated remarkable improvements in catalytic performance:

Table 3: Performance Comparison Between Native CALB and Engineered Variant mut-I189K

ParameterImprovement in mut-I189KSource
Specific Activity286-fold increase
Catalytic Efficiency (kcat/Km)193-fold increase
EnantioselectivityMaintained
Conversion Rate49.9% within 5 hours at 0.1 g/L enzyme loading
Space-Time Yield583.8 g/L/day

This engineered enzyme variant represents a significant advancement for large-scale preparation of chiral intermediates for pharmaceutical synthesis.

Applications in Pharmaceutical Chemistry

Role in Antibiotic Synthesis

The primary application of dimethyl piperidine-2,3-dicarboxylate is as a key intermediate in the synthesis of moxifloxacin, a commercially important fluoroquinolone antibiotic . Specifically, the (2S,3R)-enantiomer of dimethyl 1-acetylpiperidine-2,3-dicarboxylate serves as a valuable intermediate in this synthesis .

Building Block for Complex Molecules

Beyond its direct application in moxifloxacin synthesis, dimethyl piperidine-2,3-dicarboxylate serves as a versatile building block for synthesizing various complex organic molecules with potential biological activities. Its utility stems from the piperidine core, which is a common structural feature in many bioactive compounds.

Preparation of Specialized Derivatives

The compound is also used in the preparation of (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine, an expensive building block in pharmaceutical synthesis . This highlights its importance in creating complex heterocyclic structures that are challenging to synthesize through other means.

Detailed Research Findings

Kinetic Characterization

Studies have provided detailed kinetic characterization of the enzymatic resolution of dimethyl piperidine-2,3-dicarboxylate derivatives. For the cis-dimethyl 1-acetylpiperidine-2,3-dicarboxylate substrate, the kinetic parameters determined by 1H-NMR measurements include a KM value of 11.2±1.2 mM and a Kcat value of 0.0159±0.0008 s-1 for the (2R,3S) enantiomer .

The reaction follows typical Michaelis-Menten kinetics, with observed values of Vmax,obsd = 0.061 ± 0.008 M/h/g and Km,obsd = 0.2 ± 0.045 M at 45°C for the CALB-catalyzed resolution process .

Enantioselectivity and Conversion

The enzymatic resolution of cis-(±)-dimethyl 1-acetylpiperidine-2,3-dicarboxylate with CALB demonstrates high enantioselectivity with an E value of 80 at 45°C and pH 7.5 . At 49.6% conversion, the (2S,3R)-enantiomer substrate remained with 98.4% enantiomeric excess (e.e.), while the (2R,3S)-product achieved 100% e.e. . This level of selectivity is crucial for pharmaceutical applications where stereochemical purity is essential.

Process Development and Scale-Up

Research has successfully demonstrated the scalability of the enzymatic resolution process. Preparative scale enzymatic resolution can be conducted under the following optimized conditions:

  • Buffer: 0.01 M sodium phosphate, pH 7.5

  • Temperature: 45°C

  • Substrate loading: 8% (w/w)

  • Substrate-to-enzyme ratio: 2:1 (w/w)

  • Reaction time: 16 hours

Future Directions and Challenges

Enzyme Engineering for Improved Catalysis

The successful engineering of enhanced CALB variants opens new possibilities for further enzyme optimization. Future research may focus on additional modifications to improve enzyme stability, activity, or substrate scope . This approach could lead to even more efficient biocatalysts for the preparation of dimethyl piperidine-2,3-dicarboxylate derivatives.

Applications in Novel Pharmaceutical Targets

While current applications center on moxifloxacin synthesis, the versatility of dimethyl piperidine-2,3-dicarboxylate suggests potential applications in the development of novel pharmaceutical compounds. Future research may explore its utility as a building block for other drug classes or biological targets.

Green Chemistry Approaches

Developing more environmentally friendly synthesis methods represents another important research direction. Enzymatic approaches already offer advantages in terms of selectivity and mild reaction conditions, but further improvements in enzyme recyclability, reaction media, and process efficiency could enhance the sustainability of dimethyl piperidine-2,3-dicarboxylate production.

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